molecular formula C10H12O4 B127076 3,4-Dimethoxy-2-methylbenzoic acid CAS No. 5722-94-1

3,4-Dimethoxy-2-methylbenzoic acid

Cat. No.: B127076
CAS No.: 5722-94-1
M. Wt: 196.2 g/mol
InChI Key: OUEJXYZKZCQELU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 3,4-dihydroxy-2-methylbenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more scalable and cost-effective methods. One such method includes the esterification of this compound with methanol, followed by hydrolysis to yield the desired acid .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethoxy-2-methylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzoic acid
  • 2,4-Dimethylbenzoic acid
  • 3,5-Dimethoxy-4-methylbenzoic acid

Comparison: 3,4-Dimethoxy-2-methylbenzoic acid is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity. Compared to 3,4-dimethoxybenzoic acid, the presence of the additional methyl group in this compound can significantly alter its steric and electronic characteristics, leading to different reaction outcomes and applications .

Properties

IUPAC Name

3,4-dimethoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEJXYZKZCQELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472665
Record name 3,4-dimethoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5722-94-1
Record name 3,4-dimethoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of magnesium turnings (0.059 g, 2.40 mmol) in tetrahydrofuran (1 ml) was added a solution of 6-bromo-2,3-dimethoxy toluene (0.660 g, 2.3 mmol) in tetrahydrofuran (1 ml). The reaction was initiated by addition of methylmagnesium bromide and the solution was stirred at room temperature overnight under nitrogen. To the mixture was then added an excess of dry ice. When the addition was complete, water was added (2 ml) followed by 1.5 M hydrochloric acid to pH 2. The water phase was extracted with ethyl acetate (2×5 ml) and the combined organic layers were dried over sodium sulfate, filtered and concentrated to give 3,4-dimethoxy-2-methylbenzoic acid (0.315 g, 70% yield). MS (EI) for C10H12O4: 195 (M−H).
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0.059 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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